

# The Reactivity Profile of 4-Propylbenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Propylbenzaldehyde

Cat. No.: B1360211

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## Introduction

**4-Propylbenzaldehyde**, a para-substituted aromatic aldehyde, serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the aldehyde functional group, which readily undergoes a variety of transformations, and is subtly influenced by the electron-donating nature of the propyl group on the benzene ring. This technical guide provides an in-depth exploration of the reactivity profile of **4-propylbenzaldehyde**, detailing its synthesis, key reactions, and the biological significance of its derivatives. Experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

## Physicochemical and Spectroscopic Data

**4-Propylbenzaldehyde** is a colorless to pale yellow liquid with a characteristic almond-like odor.<sup>[1]</sup> A summary of its key physical and spectroscopic properties is provided below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[2]
Molecular Weight	148.20 g/mol	[3]
Boiling Point	239.0-240.0 °C at 760 mmHg	[4]
Density	1.005 g/mL at 25 °C	[5]
Refractive Index (n <sub>20/D</sub> )	1.532	[5]
Flash Point	103 °C (closed cup)	[6]
Solubility	Soluble in alcohol; slightly soluble in water.	[4][7]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical shifts (δ) in ppm	
Aldehyde Proton (-CHO)	~9.9	[Spectroscopic data for analogous compounds]
Aromatic Protons	~7.8 (d, 2H), ~7.4 (d, 2H)	[Spectroscopic data for analogous compounds]
Propyl Group (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )	~2.6 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)	[Spectroscopic data for analogous compounds]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical shifts (δ) in ppm	
Carbonyl Carbon (C=O)	~192	[Spectroscopic data for analogous compounds]
Aromatic Carbons	~150, ~135, ~130, ~129	[Spectroscopic data for analogous compounds]
Propyl Group Carbons	~38, ~24, ~14	[Spectroscopic data for analogous compounds]
IR (neat)	Wavenumber (cm <sup>-1</sup> )	
C=O Stretch (aldehyde)	~1700	[Spectroscopic data for analogous compounds]

C-H Stretch (aldehyde)	~2820, ~2720	[Spectroscopic data for analogous compounds]
Aromatic C=C Stretch	~1600, ~1580	[Spectroscopic data for analogous compounds]

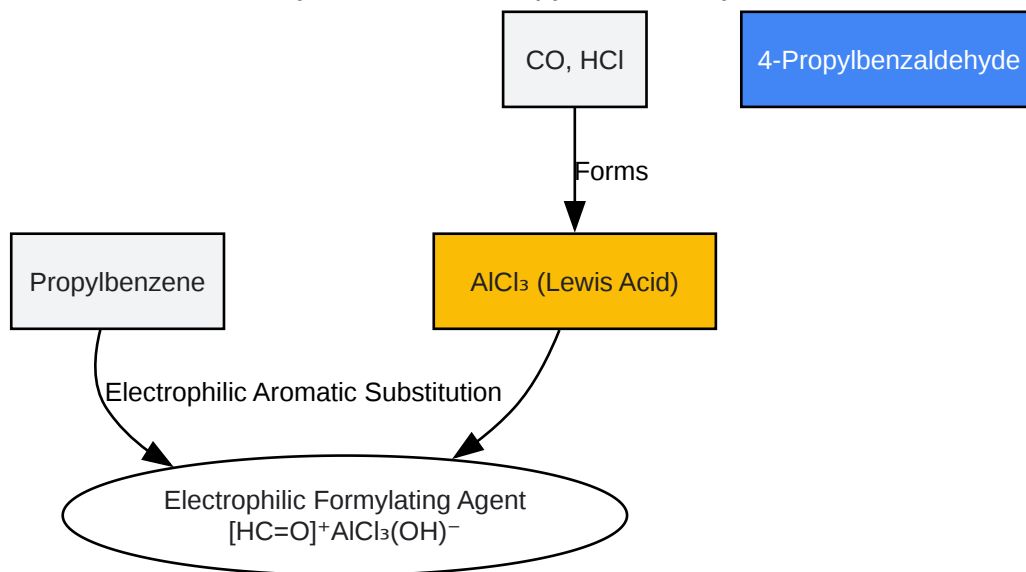
## Synthesis of 4-Propylbenzaldehyde

A common method for the synthesis of **4-propylbenzaldehyde** is the formylation of propylbenzene. One patented method describes a Gattermann-Koch type reaction with high para-selectivity.[8]

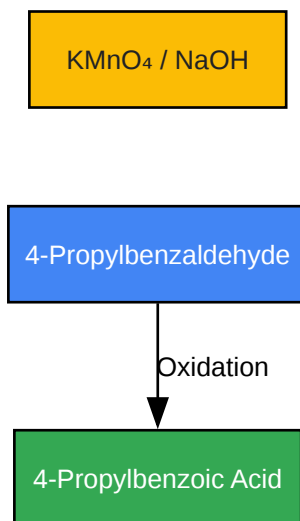
### Experimental Protocol: Synthesis via Formylation of Propylbenzene[8]

- Reactants: Propylbenzene, aluminum halide (e.g.,  $\text{AlCl}_3$ ), hydrohalic acid (e.g.,  $\text{HCl}$ ), carbon monoxide, and an aliphatic hydrocarbon solvent.
- Procedure:
  - To a reactor, add propylbenzene, aluminum halide, and the aliphatic hydrocarbon solvent.
  - Cool the reactor contents to a temperature between 0 and -50 °C.
  - Introduce hydrohalic acid to the reactor to achieve a pressure in the range of approximately 25 psig to 200 psig.
  - Introduce carbon monoxide to the reactor to achieve a pressure in the range of approximately 200 psig to 2000 psig.
  - Maintain the reaction temperature between -50 °C and 20 °C.
- Yield: This method is reported to produce **4-propylbenzaldehyde** with a yield of at least 85-90% (by quantitative NMR).[8]

## Synthesis of 4-Propylbenzaldehyde



## Oxidation of 4-Propylbenzaldehyde



## Reduction of 4-Propylbenzaldehyde

 $\text{NaBH}_4$  / EtOH

4-Propylbenzaldehyde

Reduction

4-Propylbenzyl Alcohol

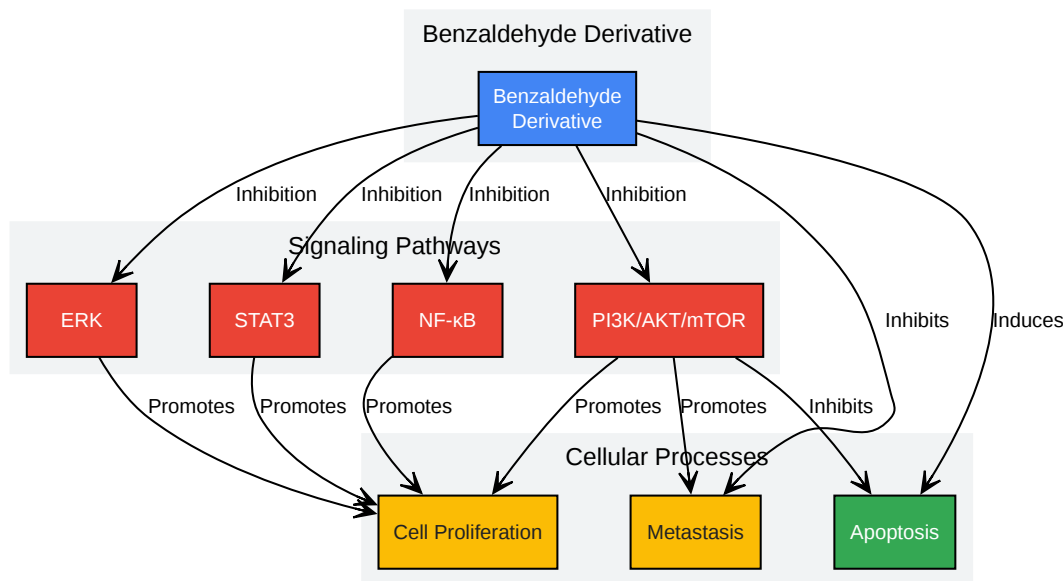
## Schiff Base Formation

4-Propylbenzaldehyde

Primary Amine ( $\text{R-NH}_2$ )

Schiff Base (Imine)

Potential Signaling Pathways Affected by Benzaldehyde Derivatives



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